4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

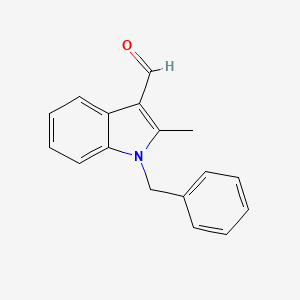

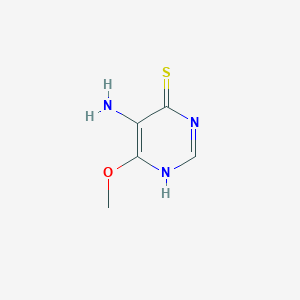

The compound of interest, 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol, is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and potential in various chemical reactions. The 1,2,4-triazole derivatives are synthesized through various methods and have been characterized by different spectroscopic techniques to understand their structure and properties .

Synthesis Analysis

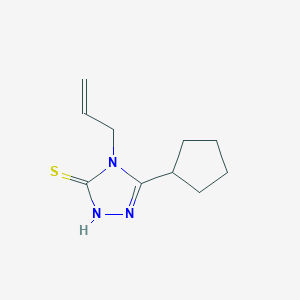

The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Another derivative, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through a reaction involving 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . These methods highlight the versatility in synthesizing 1,2,4-triazole derivatives, which could be applied to the synthesis of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol.

Molecular Structure Analysis

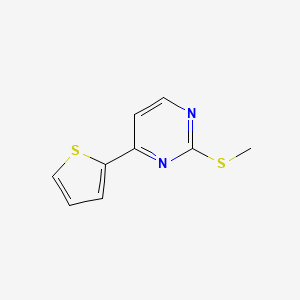

The molecular structure of 1,2,4-triazole derivatives has been extensively studied using spectroscopic methods and theoretical calculations. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was determined using FT-IR, NMR, UV–vis spectra, and X-ray diffraction, complemented by DFT and HF calculations . Similarly, the structure of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction . These studies provide a foundation for understanding the molecular structure of 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol.

Chemical Reactions Analysis

1,2,4-Triazole derivatives participate in various chemical reactions. For instance, 4-aryl-5-allyl-N-fluoroalkyl-1,2,3-triazoles underwent aluminum halide-mediated transformation to N-(4-halo-2-aryl-cyclopentenyl) imidoyl halides . This demonstrates the reactivity of the allyl group in triazole derivatives, which is also present in the compound of interest. The reactivity of the triazole ring itself is highlighted in the synthesis of coordination compounds with 4-allyl-1,2,4-triazole, which form dinuclear and polynuclear structures with transition metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The vibrational frequencies, chemical shift values, and molecular geometry can be determined using spectroscopic methods and theoretical calculations, as seen in the studies of various 1,2,4-triazole derivatives . Additionally, the biological activities of these compounds, such as their antibacterial and antifungal effects, have been explored, indicating their potential in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Applications

-

Agricultural Applications

-

Analytical Applications

-

Antibacterial Applications

- Summary of Application : Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit significant antibacterial activity . They can be used to combat drug-resistant bacteria, which is a major concern for public health .

- Methods of Application : These compounds would typically be administered in a suitable pharmaceutical formulation. The specific methods would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness at inhibiting the growth of certain bacteria .

-

Material Chemistry Applications

- Summary of Application : Compounds containing a triazole have an important application value in various fields, such as agrochemistry and material chemistry .

- Methods of Application : The specific methods would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness in the specific application .

-

Anticancer Applications

- Summary of Application : Compounds containing a triazole are known to exhibit anticancer activities . For example, Letrozole, Anastrozole, and Vorozole are very effective anticancer drugs .

- Methods of Application : These compounds would typically be administered in a suitable pharmaceutical formulation. The specific methods would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness at inhibiting the growth of cancer cells .

-

Antihypertensive Applications

- Summary of Application : Compounds containing a triazole are known to exhibit antihypertensive activities .

- Methods of Application : These compounds would typically be administered in a suitable pharmaceutical formulation. The specific methods would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness at lowering blood pressure .

-

Antioxidant Applications

- Summary of Application : Triazole derivatives are known to exhibit antioxidant activities .

- Methods of Application : These compounds could be used in various industries where antioxidants are needed, such as food preservation, cosmetics, and pharmaceuticals .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness at preventing oxidation .

-

Antileishmanial Applications

- Summary of Application : Compounds containing a triazole are known to exhibit antileishmanial activities .

- Methods of Application : These compounds would typically be administered in a suitable pharmaceutical formulation. The specific methods would depend on the specific derivative and its intended use .

- Results or Outcomes : The outcomes would be evaluated based on the compound’s effectiveness at inhibiting the growth of Leishmania parasites .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

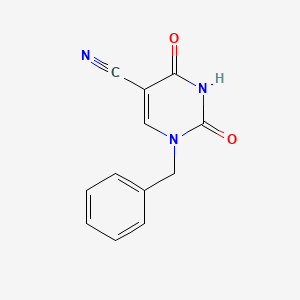

IUPAC Name |

3-cyclopentyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-7-13-9(11-12-10(13)14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVLUILOPVRQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394891 | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667412-80-8 | |

| Record name | 5-Cyclopentyl-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-allyl-5-cyclopentyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B1273878.png)

![2-[(Phenylsulfinyl)methyl]benzoic acid](/img/structure/B1273885.png)